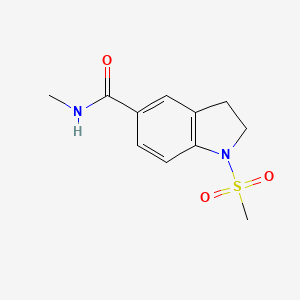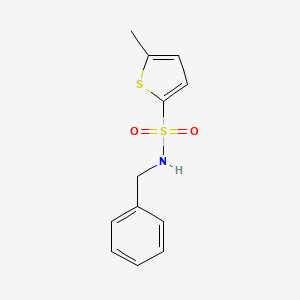
N-methyl-1-(methylsulfonyl)-5-indolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-(methylsulfonyl)-5-indolinecarboxamide, also known as NSC 744039, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
N-methyl-1-(methylsulfonyl)-5-indolinecarboxamide 744039 exerts its effects through the modulation of various cellular targets, including ion channels, receptors, and enzymes. This compound has been shown to inhibit the activity of voltage-gated sodium channels, calcium channels, and nicotinic acetylcholine receptors, leading to the inhibition of cell proliferation and induction of apoptosis. N-methyl-1-(methylsulfonyl)-5-indolinecarboxamide 744039 also inhibits the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in DNA replication and cell signaling, respectively.
Biochemical and Physiological Effects:
N-methyl-1-(methylsulfonyl)-5-indolinecarboxamide 744039 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of ion channel and receptor activity. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may have anti-inflammatory effects.
実験室実験の利点と制限
N-methyl-1-(methylsulfonyl)-5-indolinecarboxamide 744039 has several advantages for use in lab experiments, including its ability to inhibit cell proliferation and induce apoptosis, making it a useful tool for studying cell signaling and cancer biology. However, this compound also has several limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
将来の方向性
There are several future directions for research on N-methyl-1-(methylsulfonyl)-5-indolinecarboxamide 744039, including the development of new anticancer drugs based on this compound, the investigation of its potential neuroprotective effects, and the exploration of its potential as a treatment for inflammatory diseases. Further research is also needed to fully understand the mechanism of action of N-methyl-1-(methylsulfonyl)-5-indolinecarboxamide 744039 and its potential side effects.
合成法
N-methyl-1-(methylsulfonyl)-5-indolinecarboxamide 744039 can be synthesized using a multistep process that involves the reaction of 5-chloroindoline-2-carboxylic acid with methylsulfonyl chloride, followed by the addition of N-methylmorpholine and thionyl chloride. The resulting product is then purified using column chromatography to obtain N-methyl-1-(methylsulfonyl)-5-indolinecarboxamide 744039 in its pure form.
科学的研究の応用
N-methyl-1-(methylsulfonyl)-5-indolinecarboxamide 744039 has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new anticancer drugs. In neuroscience, N-methyl-1-(methylsulfonyl)-5-indolinecarboxamide 744039 has been shown to modulate the activity of ion channels and receptors, making it a potential tool for the study of neuronal function. In immunology, this compound has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-12-11(14)9-3-4-10-8(7-9)5-6-13(10)17(2,15)16/h3-4,7H,5-6H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXRZVNZPAWQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)N(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-{[(3-ethoxy-3-oxopropyl)amino]carbonyl}-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5147859.png)
amino]benzamide](/img/structure/B5147860.png)
![3,4,4-trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B5147866.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,5-triethoxybenzamide](/img/structure/B5147878.png)
![2-[(5-ethoxy-1-ethyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B5147880.png)

![methyl {[3-cyano-4-(3-cyclohexen-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}acetate](/img/structure/B5147884.png)
![1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methylphenoxy)piperidine](/img/structure/B5147897.png)
![3-butoxy-N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5147908.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(1-piperidinyl)acetamide](/img/structure/B5147914.png)
![3,4,4-trimethyl-1-phenyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole](/img/structure/B5147922.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B5147926.png)
![N-(2-methylbenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5147943.png)